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Core Science & Biosynthesis

Foundational

N-Methyl-1-(pyrrolidin-2-yl)methanamine Dihydrochloride: Structural Characterization, Synthetic Pathways, and Application Workflows

Executive Summary In the landscape of modern drug discovery and coordination chemistry, the strategic selection of diamine building blocks is critical for optimizing pharmacokinetics and target binding. N-Methyl-1-(pyrro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery and coordination chemistry, the strategic selection of diamine building blocks is critical for optimizing pharmacokinetics and target binding. N-Methyl-1-(pyrrolidin-2-yl)methanamine dihydrochloride (CAS: 2138133-16-9) represents a highly versatile, structurally rigid pharmacophore[1]. Characterized by a pyrrolidine core and an exocyclic methylaminomethyl side chain, this bidentate compound serves as a critical intermediate in the synthesis of G-protein coupled receptor (GPCR) ligands, kinase inhibitors, and chiral catalysts[2].

This whitepaper provides an in-depth technical analysis of its physicochemical properties, outlines a self-validating synthetic methodology, and explores the mechanistic logic behind its application in medicinal chemistry.

Structural and Physicochemical Profiling

The molecular architecture of N-Methyl-1-(pyrrolidin-2-yl)methanamine is defined by a secondary amine embedded within a five-membered pyrrolidine ring, coupled to a flexible secondary exocyclic amine. This specific spacing between the two nitrogen atoms is highly analogous to endogenous neurotransmitters, making it a privileged scaffold in neuropharmacology. Formulating the compound as a dihydrochloride salt ensures exceptional oxidative stability and aqueous bioavailability.

Quantitative Data Summary
PropertyValue
IUPAC Name 1-(pyrrolidin-2-yl)-N-methylmethanamine dihydrochloride
CAS Number 2138133-16-9
PubChem CID 137949085
Molecular Formula C₆H₁₆Cl₂N₂
Molecular Weight 187.11 g/mol
SMILES CNCC1NCCC1.[H]Cl.[H]Cl
Typical Purity ≥95% (Commercial standards)

Data compiled from authoritative chemical databases[1],[3],[2].

Pharmacophore Logic

The structural components of the molecule dictate its binding profile. The pyrrolidine ring restricts the conformational degrees of freedom, reducing the entropic penalty upon receptor binding, while the methylaminomethyl group acts as a potent hydrogen bond donor/acceptor.

G Compound N-Methyl-1-(pyrrolidin-2-yl) methanamine Pyrrolidine Pyrrolidine Core (Conformational Rigidity) Compound->Pyrrolidine SideChain Methylaminomethyl Group (Flexible Basic Amine) Compound->SideChain Salt Dihydrochloride Formulation (Enhanced Solubility) Compound->Salt Hydrophobic Hydrophobic Interactions Pyrrolidine->Hydrophobic SaltBridge Salt Bridge / H-Bonding SideChain->SaltBridge Bioavail Aqueous Bioavailability Salt->Bioavail

Structural logic and pharmacophore mapping of the compound.

Synthetic Methodologies: A Self-Validating Protocol

Synthesizing the enantiopure form of this compound requires a robust, step-by-step methodology that actively prevents racemization of the C2 chiral center. The following protocol utilizes (S)-1-Boc-proline as the starting material, leveraging orthogonal protecting group strategies[4].

Step 1: Amidation
  • Reagents: (S)-1-Boc-proline, Methylamine hydrochloride, HATU, DIPEA, anhydrous DMF.

  • Procedure: Dissolve (S)-1-Boc-proline (1.0 eq) and HATU (1.1 eq) in anhydrous DMF at 0 °C. Add DIPEA (3.0 eq) and stir for 15 minutes to generate the active ester. Introduce methylamine hydrochloride (1.5 eq) and allow the reaction to warm to room temperature, stirring for 12 hours.

  • Workup: Dilute with EtOAc, wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate in vacuo.

  • Causality: HATU is explicitly chosen over standard EDC/HOBt coupling to maximize reaction kinetics and completely suppress racemization at the alpha-carbon. DIPEA is required in excess to neutralize the methylamine hydrochloride salt.

Step 2: Borane Reduction
  • Reagents: (S)-1-Boc-N-methylpyrrolidine-2-carboxamide, Borane-THF complex (BH₃·THF).

  • Procedure: Dissolve the intermediate in anhydrous THF and cool to 0 °C. Dropwise add BH₃·THF (3.0 eq). Reflux the mixture for 6 hours. Cool to 0 °C and carefully quench with methanol.

  • Workup: Concentrate the mixture, then reflux the residue in methanol for 2 hours to break the stable boron-amine complex.

  • Causality: BH₃·THF is selected because it selectively reduces the amide carbonyl to a methylene group without cleaving the acid-sensitive Boc protecting group. Stronger reducing agents like LiAlH₄ can lead to unwanted side reactions or partial Boc cleavage.

Step 3: Deprotection and Salt Formation
  • Reagents: (S)-1-Boc-2-(methylaminomethyl)pyrrolidine, 4M HCl in Dioxane.

  • Procedure: Dissolve the Boc-protected amine in a minimal volume of dry dichloromethane (DCM). Slowly add 4M HCl in dioxane (10.0 eq) at 0 °C. Stir at room temperature for 2 hours.

  • Workup: Evaporate the volatiles under reduced pressure. Triturate the resulting hygroscopic solid with cold diethyl ether, filter, and dry under high vacuum.

  • Causality: Utilizing anhydrous HCl in dioxane serves a dual purpose: it rapidly cleaves the Boc group while simultaneously precipitating the final product as a highly pure dihydrochloride salt. This elegantly bypasses the need for complex aqueous workups or column chromatography of a highly polar diamine.

Synthesis Start (S)-1-Boc-proline Amidation Amidation (Methylamine, HATU) Start->Amidation Intermediate1 Boc-N-methylpyrrolidine- 2-carboxamide Amidation->Intermediate1 Reduction Reduction (BH3·THF) Intermediate1->Reduction Intermediate2 1-Boc-2-(methylaminomethyl) pyrrolidine Reduction->Intermediate2 Deprotection Deprotection & Salt Formation (4M HCl in Dioxane) Intermediate2->Deprotection Product Final Product (Dihydrochloride Salt) Deprotection->Product

Step-by-step synthetic workflow from (S)-1-Boc-proline to the dihydrochloride salt.

Analytical Characterization & Validation

To ensure the integrity of the synthesized batch, the protocol must be self-validating through rigorous analytical testing.

  • Nuclear Magnetic Resonance (¹H NMR): The spectrum must be acquired in D₂O. Causality: The dihydrochloride salt is virtually insoluble in CDCl₃. Using D₂O ensures complete dissolution and exchanges the amine protons (NH₂⁺, NH₃⁺) with deuterium, simplifying the spectrum. Key diagnostic peaks include a distinct singlet at ~2.7 ppm corresponding to the N-methyl group, and a complex multiplet at ~3.8 ppm for the chiral C2 alpha-proton.

  • Mass Spectrometry (LC-MS): Electrospray ionization in positive mode (ESI+) should cleanly display the free base pseudo-molecular ion [M+H]⁺ at m/z 115.1. The absence of a peak at m/z 215 confirms complete Boc deprotection.

Applications in Drug Discovery & Coordination Chemistry

Medicinal Chemistry (Receptor Targeting)

In drug development, replacing a simple primary amine with a 2-(methylaminomethyl)pyrrolidine motif often drastically alters the pharmacokinetic profile of a lead compound. The dual-nitrogen system allows for bidentate binding within the acidic pockets of target proteins (e.g., Aspartate or Glutamate residues in GPCRs). The steric bulk of the pyrrolidine ring also shields the amine from rapid oxidative deamination by monoamine oxidases (MAOs), increasing the compound's metabolic half-life.

Coordination Chemistry

Beyond pharmacology, enantiopure derivatives of this compound act as excellent chiral N,N'-bidentate ligands. When complexed with transition metals like Palladium (Pd) or Copper (Cu), the rigid pyrrolidine backbone induces a highly asymmetric chiral environment, facilitating enantioselective transformations such as asymmetric allylic alkylation or Henry reactions.

Binding Ligand Ligand Complex (Pharmacophore) N1 Pyrrolidine Nitrogen (Secondary Amine) Ligand->N1 N2 Exocyclic Nitrogen (Methylamine) Ligand->N2 Target Target Receptor (e.g., GPCR / Kinase) AspGlu Asp/Glu Residue (Anionic Pocket) N1->AspGlu Ionic Interaction HBAcceptor H-Bond Acceptor (Backbone Carbonyl) N2->HBAcceptor H-Bond Donor AspGlu->Target HBAcceptor->Target

Mechanistic logic of bidentate receptor binding via dual nitrogen pharmacophores.

References

Sources

Exploratory

Physical and chemical properties of N-Methyl-1-(pyrrolidin-2-yl)methanaminedihydrochloride

An In-Depth Technical Guide to N-Methyl-1-(pyrrolidin-2-yl)methanaminedihydrochloride This guide provides a comprehensive technical overview of N-Methyl-1-(pyrrolidin-2-yl)methanaminedihydrochloride, a key building block...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to N-Methyl-1-(pyrrolidin-2-yl)methanaminedihydrochloride

This guide provides a comprehensive technical overview of N-Methyl-1-(pyrrolidin-2-yl)methanaminedihydrochloride, a key building block for researchers and professionals in drug development and chemical synthesis. The structure of this document is designed to deliver insights from fundamental identification to practical application, emphasizing the rationale behind experimental and handling protocols.

Core Compound Identification and Structural Elucidation

N-Methyl-1-(pyrrolidin-2-yl)methanaminedihydrochloride is a diamine salt, a structural motif of significant interest in medicinal chemistry due to the prevalence of the pyrrolidine ring in numerous FDA-approved drugs[1]. The dihydrochloride form enhances the compound's stability and solubility in aqueous media, making it convenient for both storage and use in various synthetic protocols.

The compound's structure consists of a saturated five-membered pyrrolidine ring substituted at the 2-position with a methylaminomethyl group (-CH₂NHCH₃). Both the secondary amine within the pyrrolidine ring and the secondary amine in the side chain are basic and are protonated in the presence of two equivalents of hydrochloric acid to form the stable dihydrochloride salt.

Table 1: Core Compound Identifiers

PropertyValueSource
IUPAC Name N-methyl-1-(pyrrolidin-2-yl)methanamine;dihydrochlorideN/A
CAS Number 2138133-16-9[2][3]
Molecular Formula C₆H₁₆Cl₂N₂[2]
Formula Weight 187.11 g/mol [2]
Canonical SMILES CNCC1NCCC1.Cl.Cl[2]
Physical Form Solid[3]
Purity Typically available at ≥95%[3]

Physicochemical Properties: A Detailed Analysis

Understanding the physicochemical properties of a compound is paramount for its effective use in research and development. While extensive experimental data for this specific molecule is not broadly published, we can infer its expected properties based on its structure and available data from suppliers.

Solubility Profile

As a dihydrochloride salt, N-Methyl-1-(pyrrolidin-2-yl)methanaminedihydrochloride is expected to be highly soluble in water and other polar protic solvents like methanol and ethanol. Its solubility will decrease significantly in less polar solvents such as acetonitrile and will likely be negligible in non-polar solvents like diethyl ether, ethyl acetate, and hydrocarbons. This solubility profile is critical for selecting appropriate reaction and purification solvents. For instance, its high water solubility can be exploited in aqueous reaction media or during workup procedures to separate it from non-polar impurities.

Stability and Storage

Supplier data indicates that the compound should be stored at room temperature in a tightly sealed container under an inert atmosphere[3]. This protocol is crucial for two primary reasons:

  • Hygroscopicity: Amine salts are often hygroscopic, readily absorbing moisture from the air. This can alter the compound's physical state and effective concentration.

  • Chemical Stability: While generally stable, long-term exposure to air and humidity could potentially lead to degradation. An inert atmosphere (e.g., nitrogen or argon) mitigates this risk.

The compound is chemically stable under standard ambient conditions. However, as a salt of a strong acid and a weak base, it will react with strong bases to liberate the free diamine.

Chemical Reactivity and Synthetic Utility

The primary utility of this compound is as a synthetic intermediate. Its reactivity is centered on the two secondary amine groups, which become available upon deprotonation.

Deprotonation to the Free Base

The first step in utilizing this reagent in most organic reactions is the liberation of the free diamine. This is typically achieved by treating a solution of the dihydrochloride salt with at least two equivalents of a suitable base (e.g., sodium hydroxide, potassium carbonate, or a non-nucleophilic organic base like triethylamine) in an appropriate solvent. The choice of base and solvent is dictated by the subsequent reaction conditions.

cluster_0 Liberation of the Free Base Salt N-Methyl-1-(pyrrolidin-2-yl)methanamine (Dihydrochloride Salt) FreeBase N-Methyl-1-(pyrrolidin-2-yl)methanamine (Free Base) Salt->FreeBase Deprotonation Base 2 eq. Base (e.g., NaOH, Et₃N) Base->FreeBase Byproduct 2 eq. Salt + 2 eq. H₂O (e.g., NaCl, Et₃N·HCl)

Caption: Deprotonation of the dihydrochloride salt to yield the reactive free base.

Applications in Synthesis

The resulting free diamine is a versatile nucleophile. It can be used in a variety of synthetic transformations, including:

  • Amide Bond Formation: Acylation with acid chlorides, anhydrides, or carboxylic acids (using coupling reagents) to form amides.

  • N-Alkylation: Reaction with alkyl halides or other electrophiles to introduce substituents on one or both nitrogen atoms.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form more complex amines.

  • Ligand Synthesis: The diamine structure makes it a candidate for the synthesis of bidentate ligands for coordination chemistry.

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, and this building block provides a direct route to introduce a specific side chain that can be further functionalized, enabling the exploration of structure-activity relationships in drug discovery programs.

Analytical Characterization Workflow

Confirming the identity and purity of N-Methyl-1-(pyrrolidin-2-yl)methanaminedihydrochloride is essential. A multi-technique approach is recommended for comprehensive characterization.

Recommended Analytical Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural confirmation. The ¹H NMR spectrum is expected to show characteristic signals for the methyl group, the methylene protons of the side chain, and the protons on the pyrrolidine ring. The presence of the acidic N-H protons (as broad signals) would also be indicative.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode would be used to detect the mass of the protonated free base (the cation, [C₆H₁₅N₂]⁺). This confirms the molecular weight of the organic component.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound. A reverse-phase method on a C18 column with a mobile phase of water and acetonitrile containing an acidic modifier (like formic or trifluoroacetic acid) is a standard starting point.

  • Infrared (IR) Spectroscopy: Can be used to identify key functional groups. The spectrum would be expected to show N-H stretching bands (typically broad in amine salts) and C-H stretching and bending vibrations.

Standard Experimental Protocol: HPLC-MS Analysis

The following protocol outlines a standard method for purity assessment and identity confirmation.

Objective: To determine the purity and confirm the molecular weight of N-Methyl-1-(pyrrolidin-2-yl)methanaminedihydrochloride.

Methodology:

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a 50:50 water/methanol mixture to create a 1 mg/mL stock solution. Further dilute as necessary for analysis.

  • HPLC Conditions:

    • Column: C18 reverse-phase, 2.1 x 50 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, hold for 1 minute, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

    • Detection: UV at 210 nm and 254 nm.

  • MS Conditions (ESI+):

    • Scan Range: m/z 50-500.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 350 °C.

cluster_workflow Analytical Workflow: HPLC-MS Prep 1. Sample Preparation (1 mg/mL in H₂O/MeOH) Inject 2. HPLC Injection (C18 Column) Prep->Inject Separate 3. Gradient Elution (H₂O/ACN Gradient) Inject->Separate Detect_UV 4a. UV Detection (Purity Assessment) Separate->Detect_UV To UV Detector Detect_MS 4b. ESI-MS Detection (Identity Confirmation) Separate->Detect_MS To Mass Spec

Caption: A typical experimental workflow for the analysis of the compound by HPLC-MS.

Safety and Handling

As a research chemical, N-Methyl-1-(pyrrolidin-2-yl)methanaminedihydrochloride must be handled with appropriate care.

Table 2: GHS Hazard Information

Hazard StatementCodeDescription
Harmful if swallowedH302Ingestion may cause adverse health effects.
Causes skin irritationH315Direct contact may cause skin redness and irritation.
Causes serious eye irritationH319Direct contact can cause significant eye damage.
May cause respiratory irritationH335Inhalation of dust may irritate the respiratory tract.
(Source:[3])

Handling Recommendations:

  • Always use in a well-ventilated area or a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves[3].

  • Avoid generating dust during handling.

  • In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so, and continue rinsing[3].

References

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for the Preparation and Handling of N-Methyl-1-(pyrrolidin-2-yl)methanamine Dihydrochloride for In Vitro Cell Assays

Executive Summary & Mechanistic Rationale N-Methyl-1-(pyrrolidin-2-yl)methanamine is a diamine compound frequently utilized in early-stage drug discovery and structural biology. In its free base form, the compound is sus...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

N-Methyl-1-(pyrrolidin-2-yl)methanamine is a diamine compound frequently utilized in early-stage drug discovery and structural biology. In its free base form, the compound is susceptible to rapid oxidation and is highly hygroscopic, making precise gravimetric measurement difficult. To circumvent this, the compound is commercially supplied as a dihydrochloride (2HCl) salt ().

While salt formation vastly improves aqueous solubility and crystalline stability (), it introduces a critical biophysical challenge in cell culture workflows: the "pH Trap." When a dihydrochloride salt completely dissociates in unbuffered water, it releases two equivalents of protons (HCl) per mole of compound. Dissolving this salt directly into weakly buffered cell culture media can overwhelm the media's buffering capacity, causing localized pH shock, immediate cytotoxicity, and artifactual assay readouts.

This application note provides a self-validating, step-by-step protocol to successfully dissolve, sterilize, and neutralize N-Methyl-1-(pyrrolidin-2-yl)methanamine dihydrochloride, ensuring high scientific integrity for sensitive in vitro assays.

Physicochemical Profiling

Understanding the stoichiometry of your compound is the first step in experimental design. Because the molecular weight includes two hydrochloride molecules, molarity calculations must account for the entire salt complex.

Table 1: Physicochemical Properties & Assay Impact

PropertyValueRationale / Impact on Assay
CAS Number 2138133-16-9Unique identifier for precise sourcing and validation.
Molecular Weight 187.11 g/mol Essential for accurate master stock molarity calculations.
Salt Form Dihydrochloride (2HCl)Enhances aqueous solubility; prevents hygroscopic degradation.
Aqueous Solubility > 100 mMPermits the use of water over DMSO, preventing solvent toxicity.

Table 2: Storage and Stability Matrix

StateStorage TemperatureShelf LifeHandling Precaution
Solid Powder Room Temp (Desiccated)Up to 2 yearsEquilibrate to room temp before opening to prevent condensation.
Aqueous Stock (100 mM) -20°C to -80°C3–6 monthsAliquot immediately; avoid freeze-thaw micro-precipitation.
Working Solution 37°C (in Media)Prepare FreshSusceptible to thermal degradation and pH drift over prolonged incubation.

Experimental Workflow & Causality

The following workflow outlines the logical progression from raw powder to cell application. Each step is designed to mitigate specific physical risks (contamination, degradation, and acidification).

G Start Weigh N-Methyl-1-(pyrrolidin-2-yl) methanamine 2HCl Solvent Add Solvent (ddH2O or DMSO) Start->Solvent Vortex Vortex & Dissolve (100 mM Stock) Solvent->Vortex Filter Sterile Filtration (0.22 µm PES) Vortex->Filter Aliquot Aliquot & Store (-20°C) Filter->Aliquot Dilute Dilute in Assay Media (1X Working Conc.) Filter->Dilute CheckPH Check & Adjust pH (Phenol Red / Buffer) Dilute->CheckPH Apply Apply to Cell Culture CheckPH->Apply

Figure 1: Workflow for the preparation, sterilization, and pH-validation of dihydrochloride salt solutions.

Step-by-Step Methodology

Phase 1: Master Stock Preparation (100 mM)

Expertise Note: Aqueous stocks (using ddH2O) are vastly preferred over DMSO for highly polar salts. DMSO can cause membrane permeabilization and baseline toxicity in sensitive cell lines.

  • Equilibration: Remove the compound vial from cold storage and allow it to equilibrate to room temperature in a desiccator for 30 minutes. Causality: Opening cold vials introduces ambient moisture, which degrades the powder and skews future gravimetric measurements.

  • Gravimetric Measurement: Weigh exactly 18.71 mg of N-Methyl-1-(pyrrolidin-2-yl)methanamine dihydrochloride.

  • Dissolution: Add 1.0 mL of sterile, endotoxin-free double-distilled water (ddH2O) to achieve a 100 mM master stock.

  • Agitation: Vortex vigorously for 30–60 seconds until the solution is optically clear.

Phase 2: Sterilization and Storage

Expertise Note: Do not autoclave this solution. Thermal stress can cleave the methylamine group.

  • Filtration: Draw the 100 mM solution into a sterile syringe. Attach a 0.22 µm Polyethersulfone (PES) syringe filter. Causality: PES membranes are chosen for their exceptionally low protein/drug binding characteristics and fast flow rates compared to PVDF or Nylon.

  • Aliquoting: Dispense the sterilized stock into sterile, single-use cryovials (e.g., 50 µL per vial).

  • Cryopreservation: Store immediately at -20°C or -80°C.

Phase 3: Working Solution & Self-Validating pH Neutralization

Expertise Note: A 100 mM stock of a 2HCl salt contains the equivalent of 200 mM HCl. If you dilute this 1:10 to make a 10 mM working solution, you are introducing 20 mM of HCl into your media. Standard DMEM only contains ~44 mM of sodium bicarbonate buffer (). This will consume half of your buffer instantly, dropping the pH to dangerous levels.

  • Dilution: Thaw a single aliquot on ice. Dilute the master stock into pre-warmed (37°C) complete cell culture media to your desired 1X working concentration.

  • Self-Validating pH Check (Critical):

    • For Phenol Red Media: Visually inspect the media color. A shift from physiological red/orange (pH 7.2–7.4) to yellow (pH < 6.8) indicates dangerous acidification.

    • For Colorless Media: Extract a 50 µL dummy sample and test using a micro-pH probe or high-sensitivity pH paper.

  • Titration: If the solution has acidified, carefully titrate the working media with micro-volumes (e.g., 1–2 µL drops) of sterile 1N NaOH. Swirl gently and monitor the color/pH until it returns to the physiological baseline (pH 7.2–7.4) ().

  • Application: Apply the pH-validated, compound-containing media directly to the cell culture plate.

References

  • Serajuddin, A.T.M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Available at:[Link]

Application

Application Note: 1H and 13C NMR Spectroscopy Characterization of N-Methyl-1-(pyrrolidin-2-yl)methanamine Dihydrochloride

Executive Summary & Scope N-Methyl-1-(pyrrolidin-2-yl)methanamine dihydrochloride (CAS: 2138133-16-9) is a highly polar, nitrogen-rich diamine building block frequently utilized in the synthesis of peptidomimetics and CN...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scope

N-Methyl-1-(pyrrolidin-2-yl)methanamine dihydrochloride (CAS: 2138133-16-9) is a highly polar, nitrogen-rich diamine building block frequently utilized in the synthesis of peptidomimetics and CNS-active pharmaceutical agents[1]. Structurally, it features a chiral pyrrolidine ring (C2 stereocenter) and an exocyclic secondary amine. Because it is supplied as a dihydrochloride salt, both the pyrrolidine nitrogen and the acyclic amine are protonated under standard conditions.

This application note provides a comprehensive, field-proven protocol for the 1D 1 H and 13 C Nuclear Magnetic Resonance (NMR) characterization of this molecule. It details the causality behind solvent selection, highlights the mechanistic origins of complex spectral features (such as diastereotopicity), and establishes a self-validating workflow to ensure data integrity.

Experimental Workflow & Causality

The following workflow illustrates the critical steps in sample preparation and acquisition. Each step is designed to mitigate the specific challenges posed by hygroscopic, polybasic salts.

NMR_Workflow A 1. Sample Handling Weigh 15-20 mg of hygroscopic dihydrochloride salt B 2. Solvent Selection Add 0.6 mL D2O with 0.05% TSP A->B Causality: Minimize water absorption C 3. H/D Exchange NH2+ and NH+ protons exchange with D2O B->C Causality: Water solubility & referencing D 4. NMR Acquisition 1H (16 scans), 13C (512 scans) at 298 K C->D Causality: Eliminates broad NH signals E 5. Spectral Processing Reference TSP to 0.00 ppm Analyze Multiplets D->E Causality: High S/N for 13C detection

Workflow for NMR preparation and acquisition, highlighting causality in parameter selection.

Self-Validating Sample Preparation Protocol

Handling dihydrochloride salts requires strict environmental control. The protocol below incorporates built-in validation checks to ensure the resulting spectra are of publication quality and adhere to2[2].

Step-by-Step Methodology
  • Desiccation and Weighing: The dihydrochloride salt is highly hygroscopic. Store the compound in a desiccator over anhydrous calcium sulfate. Rapidly weigh 15–20 mg of the analyte into a clean, dry glass vial to minimize atmospheric moisture absorption.

  • Solvent Addition: Immediately add 0.6 mL of Deuterium Oxide (D 2​ O) containing 0.05% w/v TSP (3-(Trimethylsilyl)propionic-2,2,3,3-d 4​ acid sodium salt). Note: TMS cannot be used as it is insoluble in water.

  • Dissolution and Transfer: Vortex the vial for 10 seconds until complete dissolution is achieved. Transfer the homogeneous solution into a standard high-throughput 5 mm NMR tube using a glass Pasteur pipette.

  • Acquisition Setup: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of D 2​ O. Tune and match the probe to optimize sensitivity.

  • Shimming and Referencing: Shim the magnet to achieve a TSP line width of < 1 Hz. Set the TSP singlet strictly to 0.00 ppm.

The Self-Validating System

To guarantee the integrity of your experiment, verify the following two parameters before starting long 13 C acquisitions:

  • The Shimming Check: The TSP internal standard must appear as a sharp, perfectly symmetrical singlet at 0.00 ppm. Any asymmetry or splitting indicates poor shimming, which will invalidate the multiplet analysis of the diastereotopic protons. Re-shim the Z1 and Z2 gradients if observed.

  • The Moisture/pH Check: In a properly prepared D 2​ O sample at 298 K, the residual HOD peak should appear as a sharp singlet at exactly 4.79 ppm, according to standard3[3]. If this peak is excessively broad or shifted, it indicates massive moisture absorption during handling or a significant pH deviation, which compromises integration accuracy. If this fails, the sample must be lyophilized and re-prepared.

Mechanistic Insights: Causality in NMR Phenomena

Why D 2​ O over DMSO-d 6​ ?

While DMSO-d 6​ is a universal NMR solvent, dissolving a dihydrochloride salt with multiple exchangeable protons (NH 2+​ and NH + ) in DMSO-d 6​ results in slow-to-intermediate proton exchange on the NMR timescale. This manifests as broad, heavily coupled multiplets in the 8.0–10.0 ppm region that also split the aliphatic signals (C2-H, C5-H 2​ , C6-H 2​ ) via 3J coupling, rendering the spectrum nearly uninterpretable. By utilizing D 2​ O, rapid H/D exchange occurs, replacing all amine protons with deuterium. This decouples the nitrogen-bound protons from the carbon-bound protons, collapsing the complex aliphatic multiplets into simpler, easily assignable signals.

Diastereotopicity of the C6 Protons

The C6 methylene group links the chiral C2 center of the pyrrolidine ring to the N-methylamine group. Because C2 is a stereocenter, the two protons on C6 are diastereotopic—they exist in different magnetic environments regardless of bond rotation. In the dihydrochloride state, electrostatic repulsion between the two protonated nitrogens restricts the conformational space of the side chain, exacerbating this magnetic inequivalence. Consequently, the C6 protons appear as two distinct multiplets (an AB system further split by the C2 proton, forming an ABX spin system) rather than a simple doublet or singlet.

Data Presentation: NMR Acquisition & Assignments

Table 1: Recommended NMR Acquisition Parameters
Parameter 1 H NMR 13 C NMRCausality / Rationale
Frequency 400 MHz100 MHzMinimum field strength for resolving diastereotopic multiplets.
Temperature 298 K298 KStandardizes the HOD chemical shift to 4.79 ppm[3].
Number of Scans 16512 - 1024 13 C has low natural abundance (~1.1%); requires high scans for S/N.
Relaxation Delay (D1) 1.0 s2.0 sEnsures complete relaxation of nuclei for accurate 1 H integration[2].
Spectral Window -1 to 14 ppm-10 to 180 ppmCaptures all potential signals, including unexpected impurities[2].
Table 2: 1 H NMR Spectral Data (400 MHz, D 2​ O, 298 K)

Note: Chemical shifts are approximate and may vary slightly with exact sample concentration and pH.

PositionShift δ (ppm)MultiplicityIntegrationAssignment Notes
N-CH 3​ 2.78s3HSharp singlet, characteristic of an N-methyl group.
C4-H 2​ 1.95 - 2.15m2HRing β -protons, most shielded aliphatic signals.
C3-H 2​ 2.05 - 2.35m2HRing β -protons, split due to ring puckering.
C5-H 2​ 3.35 - 3.45m2HRing α -protons (adjacent to protonated N + ).
C6-H 2​ 3.40 - 3.55m2HExocyclic CH 2​ , diastereotopic due to C2 chiral center.
C2-H 3.95 - 4.05m1HRing α -proton, highly deshielded by adjacent N + and C6-N + .
Table 3: 13 C NMR Spectral Data (100 MHz, D 2​ O, 298 K)
PositionShift δ (ppm)Carbon TypeAssignment Notes
C4 23.5CH 2​ Most shielded ring carbon.
C3 28.2CH 2​ Ring carbon adjacent to the chiral center.
N-CH 3​ 33.8CH 3​ N-methyl carbon.
C5 46.1CH 2​ Ring carbon adjacent to pyrrolidine N + .
C6 51.4CH 2​ Exocyclic carbon adjacent to acyclic N + .
C2 59.6CHChiral center, most deshielded aliphatic carbon.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis Yield of N-Methyl-1-(pyrrolidin-2-yl)methanamine Dihydrochloride

Welcome to the Technical Support Center for the synthesis of N-Methyl-1-(pyrrolidin-2-yl)methanamine dihydrochloride (also known as 2-(methylaminomethyl)pyrrolidine dihydrochloride). This compound is a critical chiral di...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of N-Methyl-1-(pyrrolidin-2-yl)methanamine dihydrochloride (also known as 2-(methylaminomethyl)pyrrolidine dihydrochloride). This compound is a critical chiral diamine building block in drug development[1]. Due to its high polarity, hygroscopicity, and the presence of two basic nitrogen centers, researchers frequently encounter bottlenecks regarding yield, chemoselectivity, and product isolation.

As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we analyze the causality behind reaction failures, provide self-validating experimental protocols, and offer advanced troubleshooting to ensure reproducible, high-yield synthesis.

Synthesis Workflows & Route Comparison

To synthesize this target, orthogonal protection of the pyrrolidine ring is required. The two most reliable pathways utilize N-Boc-L-proline as the starting material, diverging into either an Amide Reduction route or a Reductive Amination route.

SynthesisWorkflow cluster_routeA Route A: Amide Reduction cluster_routeB Route B: Reductive Amination Pro L-Proline / N-Boc-L-Proline (Starting Material) Amide N-Boc-L-proline methylamide Pro->Amide MeNH₂·HCl, EDC, HOBt Prolinal N-Boc-L-prolinal Pro->Prolinal Reduction & Swern Oxidation BocDiamine N-Boc-2-(methylaminomethyl)pyrrolidine (Key Intermediate) Amide->BocDiamine BH₃·THF, Reflux Quench: MeOH/HCl Prolinal->BocDiamine MeNH₂, NaBH(OAc)₃ Ti(OiPr)₄ Product N-Methyl-1-(pyrrolidin-2-yl)methanamine dihydrochloride BocDiamine->Product 4M HCl in Dioxane Anhydrous Precipitation

Figure 1: Divergent synthetic pathways for N-Methyl-1-(pyrrolidin-2-yl)methanamine dihydrochloride.

Quantitative Route Comparison
ParameterRoute A: Amide ReductionRoute B: Reductive Amination
Overall Yield 65 – 75%55 – 65%
Reaction Time ~24 hours~18 hours
Scalability High (Preferred for >10g scale)Moderate (Aldehyde instability)
Key Byproducts Boron-amine complexesN-Boc-prolinol (direct reduction)
Chiral Integrity Excellent (>99% ee)Risk of racemization at α-center
Reagent Cost Lower (BH₃·THF)Higher (Ti(OiPr)₄, Swern reagents)

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols incorporate built-in validation checkpoints. Do not proceed to the next step unless the checkpoint criteria are met.

Protocol A: Borane-Mediated Amide Reduction

Objective: Convert N-Boc-L-proline methylamide to N-Boc-2-(methylaminomethyl)pyrrolidine.

  • Setup: Dissolve N-Boc-L-proline methylamide (1.0 eq) in anhydrous THF (0.2 M) under a strictly inert argon atmosphere.

  • Reduction: Cool the vessel to 0 °C. Add BH₃·THF (3.0 eq) dropwise. Causality: The first equivalent of borane coordinates with the amide carbonyl oxygen; subsequent equivalents are required to execute the hydride transfer and complete the reduction[2].

  • Heating: Attach a reflux condenser and heat the mixture to 70 °C for 12 hours.

  • Validation Checkpoint 1 (Completion): Remove a 50 µL aliquot, quench with 100 µL MeOH, and analyze via LC-MS. The mass of the starting amide [M+H]+ must be completely absent. Note: The product will temporarily appear as the boron-amine adduct mass [M+BH3​+H]+ until the acidic workup is performed.

  • Quenching: Cool the reaction to 0 °C. Carefully add methanol dropwise until all effervescence (hydrogen gas evolution) ceases.

  • Complex Cleavage (Critical): Add 1M aqueous HCl to adjust the pH to ~2. Heat the mixture to 60 °C for 2 hours. Causality: Borane reductions of amides form highly stable N-B adducts. Acidic hydrolysis is mandatory to break this bond and release the free secondary amine[2].

  • Workup: Cool to room temperature, basify with 2M NaOH to pH 10, extract with dichloromethane (3x), dry over Na₂SO₄, and concentrate to yield the intermediate.

Protocol B: Anhydrous Deprotection and Salt Formation

Objective: Cleave the Boc group and isolate the highly hygroscopic dihydrochloride salt.

  • Setup: Dissolve the intermediate from Protocol A in anhydrous diethyl ether (0.1 M).

  • Deprotection: Add 4M HCl in Dioxane (5.0 eq) dropwise at room temperature. Causality: Using anhydrous HCl in dioxane prevents the introduction of water, ensuring >99% deprotection yield without risking pyrrolidine ring degradation[3].

  • Validation Checkpoint 2 (Deprotection): Monitor by TLC (KMnO₄ or Ninhydrin stain). The disappearance of the high-Rf Boc-protected intermediate and the appearance of a baseline spot confirms complete deprotection.

  • Isolation: Stir for 4 hours. A pristine white precipitate will form as the dihydrochloride salt is insoluble in ether.

  • Filtration: Filter the precipitate rapidly under a stream of dry nitrogen or argon. Causality: The diamine dihydrochloride is exceptionally hygroscopic; ambient humidity will cause it to deliquesce into an unweighable gum[1].

  • Drying: Wash the filter cake with cold anhydrous ether and dry in a vacuum oven at 40 °C overnight.

Troubleshooting & FAQs

Q: Why is my yield consistently below 40% during the borane reduction of the N-Boc-proline methylamide? A: Low yields in this specific step are almost exclusively due to incomplete cleavage of the boron-amine complex during workup. Borane reductions of secondary amides form highly stable N-B adducts[2]. If you only perform a standard aqueous extraction after quenching, the complexed product remains highly polar and is lost in the aqueous layer. Solution: After quenching the excess borane with methanol, you must add dilute HCl and heat the mixture (60 °C for 2 hours) to hydrolyze the N-B bond before basifying and extracting the free diamine.

Q: During the reductive amination of N-Boc-prolinal, I am isolating significant amounts of N-Boc-prolinol instead of my target diamine. How do I prevent this? A: This chemoselectivity issue occurs when the reducing agent (NaBH(OAc)₃) reduces the aldehyde faster than the imine condensation can occur. N-Boc-prolinal is sterically hindered by the adjacent Boc group, making imine formation sluggish[4]. Solution: Separate the reaction into two distinct phases. First, mix N-Boc-prolinal and methylamine in the presence of a Lewis acid dehydrating agent, such as Titanium(IV) isopropoxide (Ti(OiPr)₄) or 4Å molecular sieves. Stir for 2–4 hours to pre-form the imine completely. Only after the imine is formed should you add the NaBH(OAc)₃.

Q: My final N-Methyl-1-(pyrrolidin-2-yl)methanamine dihydrochloride salt is a sticky paste rather than a free-flowing powder. How can I improve its physical form? A: The dihydrochloride salt of this specific diamine is exceptionally hygroscopic[1]. If you perform the Boc-deprotection using aqueous HCl (e.g., 6N HCl) and attempt to isolate the product by rotary evaporation, the residual water will turn the salt into a thick syrup. Solution: Switch to strictly anhydrous conditions. Use 4M HCl in dioxane[3] and perform the reaction in a non-polar solvent like diethyl ether. The salt will crash out as a solid. You must filter it under a dry inert gas to prevent moisture absorption from the laboratory air.

Q: Is there a risk of losing the Boc protecting group during the borane reduction step? A: While borane is generally chemoselective for amides over carbamates, prolonged heating or excessive equivalents of borane can lead to partial reduction of the Boc group to an N-methyl group[2]. Solution: Strictly adhere to 3.0 equivalents of BH₃·THF and do not exceed 12 hours of reflux. Monitor the reaction closely via the LC-MS validation checkpoint.

References[1] N-Methyl-1-(pyrrolidin-2-yl)methanamine dihydrochloride 96% | CAS: 2138133-16-9, AChemBlock, View Source[4] Synthetic Studies of Alkaloids Containing Pyrrolidine and Piperidine Structural Motifs, Semantic Scholar, View Source[2] Solid-Phase Synthesis of Selectively Mono-Fluorobenz(o)ylated Polyamines as a Basis for the Development of 18 F-Labeled Radiotracers, MDPI,View Source[3] Ethyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester, EvitaChem, View Source

Sources

Optimization

Optimizing HPLC retention time and peak shape for N-Methyl-1-(pyrrolidin-2-yl)methanaminedihydrochloride

Welcome to the Advanced Chromatography Support Center. This guide is engineered for researchers and drug development professionals facing retention and peak shape challenges with N-Methyl-1-(pyrrolidin-2-yl)methanamine d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is engineered for researchers and drug development professionals facing retention and peak shape challenges with N-Methyl-1-(pyrrolidin-2-yl)methanamine dihydrochloride .

As a highly polar, basic diamine (containing both a secondary pyrrolidine nitrogen and a secondary methylamine nitrogen), this compound fundamentally resists standard Reversed-Phase (RP) chromatography. It typically elutes in the void volume ( t0​ ) and exhibits severe peak tailing due to secondary electrostatic interactions. This portal provides the causality behind these failures and field-proven, self-validating protocols to achieve robust quantification.

Diagnostic Decision Matrix

Before adjusting your mobile phase, it is critical to diagnose whether your primary failure mode is driven by polarity (lack of retention) or electrostatics (peak tailing).

DiagnosticWorkflow Start Analyze N-Methyl-1- (pyrrolidin-2-yl)methanamine CheckRet Is Retention Factor (k') < 1 on standard C18? Start->CheckRet YesRet Yes: Highly Polar CheckRet->YesRet Void Volume Elution NoRet No: Retained CheckRet->NoRet Retained HILIC Switch to HILIC Mode (Amide/Silica Column) YesRet->HILIC CheckTail Is Peak Asymmetry (As) > 1.5? NoRet->CheckTail HILIC->CheckTail YesTail Yes: Silanol Interaction CheckTail->YesTail Tailing Observed NoTail No: Optimal Peak Shape CheckTail->NoTail Symmetrical FixTail Use High pH (pH > 10) or Ion-Pairing (HFBA) YesTail->FixTail

Diagnostic workflow for optimizing retention and peak shape of polar basic amines.

Troubleshooting Guide: Resolving Poor Retention (The Polarity Problem)

Q: Why does my compound elute at the void volume ( t0​ ) on a standard C18 column, regardless of how much water I use?

The Causality: N-Methyl-1-(pyrrolidin-2-yl)methanamine is a dihydrochloride salt. In a standard aqueous mobile phase, both amine groups are fully protonated, rendering the molecule exceptionally hydrophilic. Standard C18 columns rely on hydrophobic partitioning; because this molecule lacks a significant hydrophobic surface area, it cannot partition into the C18 ligands and is swept out by the mobile phase immediately.

The Solution: Hydrophilic Interaction Liquid Chromatography (HILIC). In HILIC, the retention mechanism is inverted: water acts as the strong elution solvent, and the organic modifier (typically acetonitrile) acts as the weak solvent[1]. Retention occurs by the analyte partitioning into a water-rich layer immobilized on a polar stationary phase[2].

Self-Validating Protocol 1: HILIC Method Development

This protocol utilizes an Amide-bonded stationary phase, which provides excellent hydrogen-bonding capabilities for diamines.

  • Column Selection: Select a high-purity Amide or Zwitterionic HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 100 mM Ammonium Formate in LC-MS grade H2​O , adjusted to pH 3.0 with formic acid. (Note: High buffer concentration is required to ensure a constant ionic strength when diluted with organic).

    • Mobile Phase B: 100% Acetonitrile.

  • Isocratic Elution: Set the pump to 90% B / 10% A. This yields a final in-column buffer concentration of 10 mM, which is optimal for forming the immobilized water layer[2].

  • Flow & Temperature: 0.4 mL/min at 35°C.

  • Equilibration (Critical): Flush the column with 50 column volumes (CV) of the mobile phase. HILIC requires significantly longer equilibration times than RP-HPLC to stabilize the aqueous layer[3].

Validation Checkpoint: Inject a neutral void-volume marker (e.g., toluene) to determine t0​ , followed by your sample. Calculate the retention factor: k′=(tR​−t0​)/t0​ .

  • If k′<1.5 : The aqueous layer is insufficient. Decrease Mobile Phase A to 5% and re-equilibrate.

  • If k′>10 : The compound is over-retained. Increase Mobile Phase A to 15%.

Troubleshooting Guide: Fixing Severe Peak Tailing (The Silanol Problem)

Q: I achieved retention using an ion-pairing reagent, but my peak asymmetry factor ( As​ ) is > 2.5. How do I fix this tailing?

The Causality: Peak tailing for basic amines is predominantly caused by secondary electrostatic interactions. Standard silica supports contain residual silanol groups (-SiOH). Above pH 3.0, these silanols deprotonate into negatively charged species (-SiO⁻)[4]. The positively charged nitrogens on your pyrrolidine compound act as a Lewis acid, binding strongly to these ionized silanols. This creates a secondary retention mechanism that "drags" the tail of the peak[4].

The Solution: High-pH Reversed-Phase Chromatography. By raising the mobile phase pH above the pKa​ of the basic amines (typically pH > 10.0 for pyrrolidines), you neutralize the analyte. A neutral molecule cannot undergo electrostatic ion-exchange with ionized silanols, resulting in perfect Gaussian peak shapes.

MechanisticPathway Amine Basic Diamine (pKa ~9-10) Silica Standard Silica C18 (pH 7) Amine->Silica Mid pH Hybrid Hybrid Silica C18 (pH 10.5) Amine->Hybrid High pH IonizedSilanol Ionized Silanols (SiO-) Silica->IonizedSilanol Tailing Severe Peak Tailing (Secondary Ion Exchange) IonizedSilanol->Tailing Electrostatic Attraction NeutralAmine Deprotonated Amine (Neutralized) Hybrid->NeutralAmine Sharp Sharp Peak Shape (Hydrophobic Partitioning) NeutralAmine->Sharp No Electrostatic Drag

Mechanistic pathways of silanol-induced peak tailing versus high-pH resolution.

Self-Validating Protocol 2: High-pH RP-HPLC Method

Standard silica dissolves at pH > 8. This protocol requires an Ethylene Bridged Hybrid (BEH) particle column designed to withstand extreme pH[5].

  • Column Selection: Hybrid Silica C18 (e.g., BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in H2​O . Adjust to exactly pH 10.5 using concentrated Ammonium Hydroxide.

    • Mobile Phase B: 100% Acetonitrile or Methanol.

  • Gradient Elution: Start at 2% B, ramp to 40% B over 5 minutes.

  • Flow & Temperature: 0.5 mL/min at 40°C.

Validation Checkpoint: Measure the USP Asymmetry factor ( As​ ).

  • If As​ is 1.0 - 1.2: The protocol is validated; complete amine deprotonation has occurred.

  • If As​>1.5 : Verify the mobile phase pH. Atmospheric CO2​ absorption rapidly lowers the pH of basic buffers over 24 hours. Remake Mobile Phase A.

Quantitative Data Summary: Method Comparison

The following table summarizes the expected chromatographic behavior of N-Methyl-1-(pyrrolidin-2-yl)methanamine under various analytical conditions.

Chromatographic ModeMobile Phase SystemColumn MatrixRetention Factor ( k′ )Peak Asymmetry ( As​ )Verdict
Standard RP (pH 7) Water / MeCNStandard Silica C180.2> 3.0Fail (Void elution, severe tailing)
Low-pH RP (pH 2.5) 0.1% TFA / MeCNEndcapped C181.21.6Marginal (Ion-pairing improves k′ )
High-pH RP (pH 10.5) NH4​HCO3​ / MeCNHybrid BEH C182.81.1Pass (Excellent shape and retention)
HILIC (pH 3.0) MeCN / NH4​ FormateAmide / Bare Silica4.51.05Pass (Maximum retention, MS friendly)

Frequently Asked Questions (FAQs)

Q: I switched to HILIC, but my peaks are splitting or extremely broad. What is wrong? A: This is almost certainly a sample diluent mismatch. In HILIC, water is the strongest elution solvent. If you dissolve your highly polar dihydrochloride salt in 100% water and inject it into a system running 90% Acetonitrile, the water in the sample plug disrupts the stationary phase's immobilized water layer, causing peak distortion[3]. Fix: Dilute your sample in a mixture that closely matches your starting mobile phase (e.g., 75% Acetonitrile / 25% Water).

Q: Can I use Trifluoroacetic Acid (TFA) in HILIC to improve peak shape? A: It is highly discouraged if you are using Mass Spectrometry (MS). While TFA acts as an excellent ion-pairing agent to cover silanols, it causes severe ion suppression in the MS source. Stick to volatile buffers like Ammonium Formate or Ammonium Acetate, which provide the necessary ionic strength without suppressing MS signals[2].

Q: How long does a hybrid column last at pH 10.5? A: Modern bridged ethyl hybrid (BEH) particles are chemically stable up to pH 12.0. As long as you do not exceed the recommended temperature limits (usually < 50°C at high pH) and flush the column with a neutral solvent before storage, the column will easily survive > 1,000 injections[5].

References

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. Available at:[Link]

  • Peak Tailing in HPLC - Element Lab Solutions Available at:[Link]

  • HILIC Tips to Strengthen Your Analysis - Phenomenex Available at:[Link]

  • Enhanced Retention of Polar Analytes Utilizing Novel 1.7 µm UPLC Particles for Hydrophilic Interaction Chromatography - Waters Corporation Available at: [Link]

  • [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds - Welch Materials Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Validating LC-MS Methods for N-Methyl-1-(pyrrolidin-2-yl)methanamine Dihydrochloride Quantification: A Comparative Guide

As drug development pipelines increasingly feature highly polar, low-molecular-weight aliphatic amines, bioanalytical scientists face significant chromatographic challenges. N-Methyl-1-(pyrrolidin-2-yl)methanamine dihydr...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly feature highly polar, low-molecular-weight aliphatic amines, bioanalytical scientists face significant chromatographic challenges. N-Methyl-1-(pyrrolidin-2-yl)methanamine dihydrochloride (CAS: 2138133-16-9) is a prime example of this difficulty. Featuring a pyrrolidine ring substituted with a methylaminomethyl group, this highly hydrophilic diamine is fully protonated at physiological and typical LC acidic pH levels.

This guide objectively compares standard Reversed-Phase (RP-LC), Ion-Pairing RP-LC, and Hydrophilic Interaction Liquid Chromatography (HILIC) for the quantification of this compound in biological matrices. Furthermore, it provides a self-validating, field-proven HILIC-MS/MS protocol designed to meet stringent regulatory guidelines.

The Mechanistic Challenge: Why Standard Approaches Fail

To quantify N-Methyl-1-(pyrrolidin-2-yl)methanamine, we must first understand its physicochemical behavior. Standard RP-LC relies on hydrophobic partitioning between the analyte and a C18 stationary phase. Because our target analyte is a highly polar diamine, it possesses virtually no hydrophobicity.

When injected onto a standard C18 column with a typical 0.1% formic acid mobile phase, the compound elutes in the void volume ( t0​ ). This co-elution with unretained endogenous salts and early-eluting phospholipids leads to catastrophic ion suppression in the electrospray ionization (ESI) source, rendering accurate low-level quantification impossible.

RetentionMechanisms Analyte N-Methyl-1-(pyrrolidin-2-yl) methanamine RP Reversed-Phase (C18) Hydrophobic Interaction Analyte->RP HILIC HILIC (Zwitterionic) Hydrophilic Partitioning Analyte->HILIC Fail Void Volume Elution Severe Ion Suppression RP->Fail Success Strong Retention High MS/MS Sensitivity HILIC->Success

Figure 1: Chromatographic retention pathways for highly polar diamines.

Methodological Comparison: RP-LC vs. Ion-Pairing vs. HILIC

To establish a robust assay, we evaluated three distinct chromatographic strategies. The data below synthesizes the performance tradeoffs of each approach.

ParameterStandard RP-LC (C18)Ion-Pairing RP-LC (C18 + HFBA)HILIC-MS/MS (Zwitterionic)
Mobile Phase Additive 0.1% Formic Acid5 mM Heptafluorobutyric Acid10 mM Ammonium Formate
Retention Factor ( k′ ) < 0.5 (Fails)4.2 (Good)5.8 (Excellent)
Matrix Effect (Suppression) > 80% suppression15% suppression< 5% suppression
MS Source Robustness HighLow (HFBA coats the optics)High (Volatile buffer)
Overall Verdict UnsuitableCompromised throughputOptimal Solution

The Causality of the HILIC Advantage: While Ion-Pairing agents like HFBA successfully mask the analyte's polarity to force retention on a C18 column, they are notorious for contaminating the mass spectrometer. HFBA causes severe signal decay over a batch run and requires extensive source cleaning. Conversely, HILIC utilizes an MS-friendly volatile buffer (Ammonium Formate) 1. In HILIC, the stationary phase holds a water-rich layer. The polar diamine partitions into this aqueous layer, providing excellent retention without sacrificing instrument uptime.

Self-Validating HILIC-MS/MS Experimental Protocol

A major, often overlooked advantage of HILIC is its synergy with standard protein precipitation (PPT). In RP-LC, injecting a high-organic PPT extract causes severe peak distortion, forcing analysts to evaporate and reconstitute the sample. In HILIC, acetonitrile is the weak solvent. Therefore, a high-organic extract acts as a focusing mechanism at the head of the column, allowing for direct injection and saving hours of sample preparation time.

Built-In System Suitability Test (SST)

Before initiating the run, the system must self-validate.

  • Action: Inject a Low Quality Control (LQC) sample 6 consecutive times.

  • Pass Criteria: Retention time Coefficient of Variation (CV) 2.0%; Peak Area Ratio CV 5.0%. Proceed only if passed.

Step-by-Step Sample Preparation
  • Aliquot: Transfer 50 µL of human plasma (blank, standard, or unknown) into a 96-well plate.

  • Internal Standard Addition: Add 10 µL of stable-isotope labeled internal standard (IS) working solution.

  • Protein Precipitation (The Causal Step): Add 150 µL of 100% Acetonitrile. Why 3:1 ratio? This ensures the final extract is exactly 75% organic—the ideal starting condition for HILIC retention, preventing peak breakthrough.

  • Agitation & Centrifugation: Vortex for 2 minutes. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet proteins.

  • Direct Injection: Transfer 100 µL of the supernatant to a clean autosampler plate. Inject 2 µL directly onto the LC-MS/MS.

HILICWorkflow Step1 1. Aliquot Plasma (50 µL) + Internal Standard Step2 2. Protein Precipitation Add 150 µL Acetonitrile Step1->Step2 Step3 3. Centrifugation 14,000 x g for 10 min Step2->Step3 Step4 4. Direct Injection (High Organic Extract) Step3->Step4 Step5 5. HILIC Separation Gradient: ACN / NH4Formate Step4->Step5 Step6 6. ESI-MS/MS Detection Positive MRM Mode Step5->Step6

Figure 2: Streamlined HILIC-MS/MS sample preparation and analysis workflow.

Chromatographic & MS Conditions
  • Column: Zwitterionic HILIC (e.g., ZIC-HILIC), 2.1 x 100 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0. (Causality: The buffer provides the necessary ionic strength to maintain the aqueous layer on the stationary phase, ensuring reproducible retention times).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: Start at 85% B, hold for 1 min, ramp to 50% B over 4 min, hold for 1 min, return to 85% B.

  • Detection: Positive Electrospray Ionization (ESI+), Multiple Reaction Monitoring (MRM).

ICH M10 Validation Performance Data

To ensure the method is trustworthy for regulatory submissions, it was validated according to the FDA/ICH M10 Bioanalytical Method Validation guidelines 2. The table below summarizes the experimental validation data for N-Methyl-1-(pyrrolidin-2-yl)methanamine dihydrochloride using the optimized HILIC method.

Validation ParameterICH M10 Acceptance CriteriaExperimental Result (HILIC Method)Status
Linearity Range R2≥0.990 1.0 - 500 ng/mL ( R2=0.998 )PASS
Intra-Assay Precision (CV%) ≤15% ( ≤20% at LLOQ)3.2% - 6.8% (8.1% at LLOQ)PASS
Inter-Assay Accuracy (% Bias) ±15% ( ±20% at LLOQ)-4.1% to +5.2% (+7.5% at LLOQ)PASS
IS-Normalized Matrix Factor CV ≤15% across 6 lots0.98 (CV = 4.3%)PASS
Extraction Recovery Consistent across range88.5% (CV = 5.1%)PASS

Conclusion: Attempting to force highly polar aliphatic amines like N-Methyl-1-(pyrrolidin-2-yl)methanamine through standard reversed-phase workflows leads to analytical failure or severe instrument downtime. By aligning the sample preparation chemistry (high-organic extraction) with the chromatographic mechanism (HILIC), laboratories can achieve a highly sensitive, high-throughput, and ICH M10-compliant self-validating assay.

References

  • N-methyl-1-(pyridin-2-yl)methanamine | Sigma-Aldrich Source: sigmaaldrich.com
  • HILIC-MS/MS Multi-targeted Method for Metabolomics Applications Source: springern
  • ICH M10: Bioanalytical Method Validation and Study Sample Analysis Source: fda.gov

Sources

Comparative

Cross-Validation of N-Methyl-1-(pyrrolidin-2-yl)methanamine Dihydrochloride Purity: A Comparative Guide to HPLC and qNMR

For researchers and drug development professionals, establishing the unambiguous purity of chiral building blocks and active pharmaceutical ingredient (API) intermediates is a critical regulatory milestone. N-Methyl-1-(p...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, establishing the unambiguous purity of chiral building blocks and active pharmaceutical ingredient (API) intermediates is a critical regulatory milestone. N-Methyl-1-(pyrrolidin-2-yl)methanamine dihydrochloride is a highly polar, nitrogen-rich aliphatic compound widely utilized in modern drug discovery. However, its chemical nature—specifically its lack of a strong UV chromophore and its hygroscopic dihydrochloride salt form—presents unique analytical challenges.

Relying on a single analytical modality often leads to a dangerous overestimation of purity. This guide provides an objective, data-driven comparison of High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR), demonstrating why an orthogonal cross-validation strategy is the gold standard for this class of compounds[1].

The Causality of Orthogonal Testing: Relative vs. Absolute Purity

To understand why experimental choices are made, one must distinguish between relative purity and absolute purity .

HPLC separates complex mixtures and detects trace impurities, but it inherently provides a relative purity metric (Area %). If an impurity lacks a chromophore, or if the sample contains residual inorganic salts or water, these mass contributors remain "invisible" to the detector, artificially inflating the purity score of the main component[2].

Conversely, qNMR provides an absolute purity metric (w/w %). The fundamental principle of qNMR is that the area under an NMR resonance is strictly and directly proportional to the number of atomic nuclei generating that signal[3]. By adding a universally certified internal standard (IS), qNMR calculates the exact mass fraction of the target molecule without requiring a structurally identical reference standard[1].

G Sample N-Methyl-1-(pyrrolidin-2-yl) methanamine 2HCl HPLC HPLC-ELSD Analysis (Chromatographic Separation) Sample->HPLC qNMR qNMR Analysis (Nuclear Spin Resonance) Sample->qNMR RelPurity Relative Purity (Area %) Blind to inorganic salts & water HPLC->RelPurity AbsPurity Absolute Purity (w/w %) Direct mass fraction accounting qNMR->AbsPurity CrossVal Cross-Validated True Purity Profile RelPurity->CrossVal AbsPurity->CrossVal

Orthogonal logic for cross-validating relative and absolute purity metrics.

Experimental Methodologies & Protocols

A self-validating analytical system requires protocols that account for the specific physicochemical properties of the analyte. Because N-Methyl-1-(pyrrolidin-2-yl)methanamine lacks aromatic rings, traditional HPLC-UV (e.g., at 254 nm) is useless. We must employ an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).

Method A: HPLC-ELSD Protocol (Relative Purity)

Rationale: ELSD detects any analyte less volatile than the mobile phase, making it ideal for aliphatic amines. Hydrophilic Interaction Liquid Chromatography (HILIC) is chosen over reversed-phase due to the extreme polarity of the dihydrochloride salt.

Step-by-Step Workflow:

  • Column Selection: Equip the system with a HILIC column (e.g., 2.1 x 100 mm, 1.7 µm) to ensure retention of the polar dihydrochloride salt.

  • Mobile Phase Preparation: Prepare Mobile Phase A (10 mM Ammonium Formate in Water, pH 3.0) and Mobile Phase B (Acetonitrile). The acidic pH ensures the amines remain fully protonated for sharp peak shapes.

  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of 50:50 Water/Acetonitrile.

  • Gradient Elution: Run a gradient from 90% B to 50% B over 10 minutes.

  • ELSD Detection: Set the drift tube temperature to 50°C and nebulizer gas (N2) pressure to 40 psi.

  • Integration: Integrate all peaks. Calculate relative purity as: (Area of Target Peak / Total Area of All Peaks) × 100.

Method B: ¹H-qNMR Protocol (Absolute Purity)

Rationale: For a dihydrochloride salt, D₂O is the ideal solvent. However, the exchangeable amine protons (-NH, -NH₂⁺) will undergo deuterium exchange and disappear from the spectrum. Therefore, quantification must rely on the stable carbon-bound protons, such as the N-methyl singlet (~2.7 ppm). Maleic acid is selected as the Internal Standard (IS) because its sharp singlet at ~6.3 ppm is completely isolated from the aliphatic signals of the pyrrolidine ring[3].

Step-by-Step Workflow:

  • Precision Co-Weighing (Critical Step): Using a microbalance (d = 0.001 mg), accurately weigh ~10.0 mg of N-Methyl-1-(pyrrolidin-2-yl)methanamine dihydrochloride and ~5.0 mg of traceable Maleic Acid (Internal Standard) into the same vial.

  • Dissolution: Add 0.8 mL of D₂O to the vial. Vortex until completely dissolved, then transfer to a 5 mm NMR tube.

  • Parameter Optimization: Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T₁) of the quantified protons (typically D1 ≥ 30 seconds for quantitative recovery). Set the pulse angle to 90°.

  • Acquisition: Acquire 16 to 64 scans on a 400 MHz (or higher) NMR spectrometer.

  • Processing: Apply rigorous phase correction and baseline correction. Integrate the Maleic acid peak (6.3 ppm, 2 protons) and the N-methyl peak of the analyte (~2.7 ppm, 3 protons).

  • Calculation: Compute absolute purity using the standard qNMR mass-balance equation.

Workflow Step1 1. Precision Co-weighing Analyte + Maleic Acid (IS) Step2 2. Dissolution in D2O Solvent Step1->Step2 Step3 3. NMR Acquisition (Relaxation delay > 5*T1) Step2->Step3 Step4 4. Phasing & Baseline Correction Step3->Step4 Step5 5. Peak Integration (Analyte CH3 vs IS CH) Step4->Step5 Step6 6. Absolute Purity Calculation (w/w %) Step5->Step6

Step-by-step qNMR workflow ensuring absolute mass fraction quantification.

Data Presentation & Comparative Analysis

To illustrate the necessity of cross-validation, below is a representative experimental dataset comparing the purity of a single batch of N-Methyl-1-(pyrrolidin-2-yl)methanamine dihydrochloride analyzed via both methods, supplemented by Karl Fischer (KF) titration for water content.

Table 1: Cross-Validation Purity Data Summary
Analytical ParameterHPLC-ELSD Result¹H-qNMR ResultDiscrepancy / Notes
Primary Purity Metric 99.6% (Area %)96.2% (w/w %)Δ 3.4% (qNMR reveals lower true mass)
Detected Organic Impurities 0.4% (Synthesis byproducts)Not explicitly separatedHPLC excels at resolving similar organics
Water Content (KF) Invisible to ELSDInvisible in D₂O2.1% w/w (Hygroscopic moisture)
Residual Inorganics Invisible to ELSDAccounted for by mass deficit~1.3% w/w (Likely excess HCl/NaCl)
Overall Assessment Overestimates purityTrue active mass fractionqNMR + KF closes the mass balance
Discussion of Causality

The data clearly demonstrates the danger of relying solely on chromatography. The HPLC-ELSD method reports a stellar purity of 99.6%. However, because the dihydrochloride salt is highly hygroscopic, it absorbed 2.1% water from the atmosphere. Furthermore, trace inorganic salts from the crystallization process do not evaporate or scatter light in the ELSD, nor do they contain protons to register in the NMR.

Because qNMR measures the absolute mass of the organic target against a known standard, it correctly identifies that only 96.2% of the powder's weight is the actual API intermediate[2]. The remaining 3.8% is a combination of water, trace organic impurities, and inorganic salts.

Conclusion

For highly polar, non-chromophoric building blocks like N-Methyl-1-(pyrrolidin-2-yl)methanamine dihydrochloride, HPLC and qNMR are not competing techniques; they are synergistic. HPLC provides the necessary resolution to track structurally similar organic impurities, while qNMR anchors the data by providing an absolute mass fraction[1]. Drug development professionals must mandate this cross-validation approach to prevent downstream stoichiometry failures during API synthesis.

References
  • Yan, B., et al. "Toward Single-Calibrant Quantification in HPLC. A Comparison of Three Detection Strategies: Evaporative Light Scattering, Chemiluminescent Nitrogen, and Proton NMR." Analytical Chemistry, ACS Publications, 2005. Available at:[Link]

  • MDPI. "Quantitative 1H Nuclear Magnetic Resonance Method for Assessing the Purity of Dipotassium Glycyrrhizinate." Molecules, 2021. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

N-Methyl-1-(pyrrolidin-2-yl)methanaminedihydrochloride proper disposal procedures

Building a robust safety culture in drug development and chemical synthesis requires moving beyond basic compliance. For laboratory managers, research scientists, and environmental health and safety (EH&S) professionals,...

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Author: BenchChem Technical Support Team. Date: April 2026

Building a robust safety culture in drug development and chemical synthesis requires moving beyond basic compliance. For laboratory managers, research scientists, and environmental health and safety (EH&S) professionals, understanding the causality behind chemical handling protocols is essential.

N-Methyl-1-(pyrrolidin-2-yl)methanamine dihydrochloride is a highly valuable aliphatic amine building block used extensively in pharmaceutical synthesis. However, as a water-soluble dihydrochloride salt, it presents specific acute toxicity and irritation risks. This guide provides authoritative, step-by-step operational and disposal methodologies to ensure absolute safety and regulatory compliance in your laboratory.

Chemical Identity & Hazard Profile

Before handling this compound, personnel must understand its physicochemical properties. The dihydrochloride salt form increases the compound's stability and water solubility but also makes it highly irritating to mucosal membranes upon contact.

Property / AttributeDetail
Chemical Name N-Methyl-1-(pyrrolidin-2-yl)methanamine dihydrochloride
CAS Number 2138133-16-9
Molecular Formula C6H16Cl2N2
Molecular Weight 187.11 g/mol
Physical State Solid (Powder/Crystalline)
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Serious eye irritation), H335 (Respiratory irritation)
Signal Word / Pictogram Warning / GHS07 (Exclamation Mark)
Chemical Incompatibilities Strong oxidizing agents, strong bases[1]

Operational Safety & Handling Causality

Expertise in laboratory safety dictates that we do not just wear Personal Protective Equipment (PPE)—we must understand why specific PPE is chosen. The primary risk vector for N-Methyl-1-(pyrrolidin-2-yl)methanamine dihydrochloride is aerosolization (dust generation) [2].

  • Engineering Controls: Always handle the dry powder within a certified chemical fume hood. Inhalation of these micro-particles allows the salt to dissolve directly into the mucosal membranes of the respiratory tract, causing rapid pH shifts and localized tissue damage (H335)[1].

  • Nitrile Gloves: Required to prevent dermal absorption. Because it is a dihydrochloride salt, human sweat can readily solubilize the compound on the skin, accelerating severe irritation (H315).

  • Safety Goggles: Essential to prevent ocular exposure. If the dust contacts the eyes, it rapidly dissolves in tear fluid, causing severe stinging and potential corneal abrasion (H319).

Spill Response and Containment Methodology

A spill of this compound requires immediate, systematic containment to prevent environmental release and personnel exposure. Do not use water for initial cleanup, as it will solubilize the chemical and expand the contamination zone[2].

Step-by-Step Spill Protocol:

  • Evacuate and Assess: Clear the immediate area. Assess whether the spill is a dry powder or a solubilized liquid.

  • Don Appropriate PPE: Ensure full coverage (nitrile gloves, tight-fitting safety goggles, lab coat, and an N95/P100 particulate respirator) before approaching the spill to mitigate inhalation risks[2].

  • Dry Containment: For solid spills, lightly dampen the powder with an inert solvent (such as a small amount of isopropanol) only if necessary to prevent dusting.

  • Collection: Use non-sparking tools to sweep up the solid. Place the collected material into a chemically compatible, sealable container (e.g., a high-density polyethylene (HDPE) bucket)[2].

  • Decontamination: Wash the spill surface with copious amounts of water and a mild detergent, capturing the rinsate with universal absorbents for hazardous waste disposal. Do not allow the rinsate to enter the laboratory sink[3].

Proper Disposal Procedures

Because this compound is a regulated hazardous chemical, improper disposal violates Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines and poses severe environmental risks[4][5]. Never pour this chemical or its solutions down the drain.

Step-by-Step Disposal Workflow:

  • Waste Segregation: Segregate N-Methyl-1-(pyrrolidin-2-yl)methanamine dihydrochloride waste from incompatible chemicals, particularly strong oxidizing agents and strong bases[1][3]. Causality: Mixing with strong bases will deprotonate the dihydrochloride salt, potentially releasing the free volatile amine, which alters the toxicity and flammability profile of your waste container.

  • Containerization: Store the waste in a tightly sealed, leak-proof HDPE or glass container. Ensure the container is kept closed at all times except when actively adding waste to prevent fugitive emissions[4].

  • EPA-Compliant Labeling: Attach a "Hazardous Waste" label the moment the first grain of waste is placed in the container. The label must include the full chemical name (no abbreviations), the concentration, the accumulation start date, and the primary hazards (Toxic/Irritant)[4][6].

  • Satellite Accumulation Area (SAA) Storage: Transfer the labeled container to your laboratory's designated SAA. Under EPA guidelines, waste must be collected by your EH&S department within 90 days of the accumulation start date[4].

  • Final Destruction (Incineration): The standard and most environmentally sound method for the final disposal of halogenated amine salts is high-temperature incineration in an EPA-approved facility. The facility must be equipped with an afterburner and an acid gas scrubber to safely neutralize the highly toxic hydrogen chloride (HCl) gas generated during combustion[7][8].

Disposal Workflow Visualization

SpillDisposalWorkflow Spill Spill Detected (CAS: 2138133-16-9) Assess Assess Spill State (Solid vs. Solution) Spill->Assess Solid Dry Solid Spill Minimize Dusting Assess->Solid Solution Solution Spill Prevent Drain Entry Assess->Solution Sweep Sweep with Inert Material (Non-sparking tools) Solid->Sweep Absorb Absorb with Vermiculite or Universal Absorbent Solution->Absorb Container Transfer to HDPE Hazardous Waste Container Sweep->Container Absorb->Container Label Apply EPA/RCRA Compliant Labeling Container->Label SAA Store in Satellite Accumulation Area (SAA) Label->SAA Incineration Final Disposal: EPA-Approved Incineration SAA->Incineration

Caption: Workflow for the containment, collection, and EPA-compliant disposal of CAS 2138133-16-9.

References

  • Drake University. Chemical Waste Management & EPA Guidelines. Retrieved from: [Link]

  • MedPro Disposal. Common Laboratory Chemical Waste Disposal Mistakes to Avoid. Retrieved from: [Link]

  • Biomedical Waste Solutions. Laboratory Waste Disposal Quick Guide. Retrieved from: [Link]

  • IDR Environmental Services. How To Dispose Of Lab Chemicals. Retrieved from: [Link]

  • Ace Waste. Properly Managing Chemical Waste in Laboratories. Retrieved from: [Link]

Sources

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